4-methyl-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide
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Overview
Description
4-methyl-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide, also known as MPACB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Mechanism of Action
The mechanism of action of 4-methyl-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide is not fully understood, but it is believed to work by inhibiting certain enzymes and pathways that are involved in cancer cell growth and inflammation. It has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation and cancer cell growth.
Biochemical and Physiological Effects:
4-methyl-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. 4-methyl-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide has also been found to have antioxidant properties, which can help protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-methyl-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide in lab experiments is its high purity, which makes it a reliable and consistent reagent. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 4-methyl-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as a tool for studying the mechanisms of cancer cell growth and inflammation. Research is also needed to improve the solubility of 4-methyl-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide in water, which could expand its potential applications in lab experiments.
Synthesis Methods
The synthesis of 4-methyl-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide involves the reaction of 4-methylbenzoyl chloride with 3-aminophenylcarbonothioylthiourea in the presence of a base such as triethylamine. The resulting product is then treated with propionic anhydride to obtain 4-methyl-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide. This method has been proven to be efficient and yields a high purity product.
Scientific Research Applications
4-methyl-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide has been found to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. 4-methyl-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models.
properties
IUPAC Name |
4-methyl-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-3-16(22)19-14-5-4-6-15(11-14)20-18(24)21-17(23)13-9-7-12(2)8-10-13/h4-11H,3H2,1-2H3,(H,19,22)(H2,20,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVONYSEWXOOJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide |
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